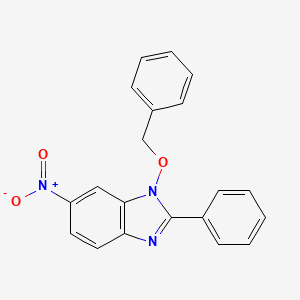

1-(benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-nitro-2-phenyl-1-phenylmethoxybenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3/c24-23(25)17-11-12-18-19(13-17)22(26-14-15-7-3-1-4-8-15)20(21-18)16-9-5-2-6-10-16/h1-13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSSOJRCXMXBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzimidazoles are known to interact with a variety of biological targets, including enzymes and receptors, influencing cellular pathways in a targeted manner.

Mode of Action

Benzimidazoles are known to exert their effects through various mechanisms, depending on the specific substitutions on the benzimidazole ring.

Biochemical Pathways

Benzimidazoles are known to influence a variety of biochemical pathways, depending on their specific targets.

Pharmacokinetics

The presence of the benzimidazole motif in a compound is known to impart unique pharmacological properties, including increased stability and bioavailability.

Biochemical Analysis

Biochemical Properties

This suggests that 1-(benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole might interact with enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Biological Activity

1-(Benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, highlighting its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is with a CAS number of 282523-56-2. The compound features a benzimidazole core with substitutions that enhance its biological activity.

Biological Activity Overview

Benzimidazole derivatives are known for their wide-ranging pharmacological properties, including:

- Antiviral activity

- Antimicrobial effects

- Anticancer properties

- Inhibition of specific enzymes (e.g., topoisomerase)

The following sections will detail specific biological activities associated with this compound.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects on HL-60 Cells

A study evaluated the in vitro antiproliferative activity of several benzimidazole derivatives against the human leukemia cell line HL-60. The findings indicated that compounds similar to 1-(benzyloxy)-6-nitro-2-phenyl showed potent activity, leading to increased apoptosis in treated cells compared to controls. Specifically, the percentage of apoptotic cells was significantly higher when treated with certain derivatives, suggesting a promising avenue for leukemia treatment .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(Benzyloxy)-6-nitro-2-phenyl-benzimidazole | HL-60 | TBD | Induction of apoptosis |

| Other Benzimidazole Derivatives | Various | Varies | Topoisomerase inhibition |

The biological activity of 1-(benzyloxy)-6-nitro-2-phenyl-benzimidazole is primarily attributed to its ability to interfere with cellular processes:

Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells. Flow cytometry analyses revealed that treatment with this compound leads to increased levels of apoptotic markers in HL-60 cells .

Topoisomerase Inhibition : Benzimidazoles often act as topoisomerase inhibitors, disrupting DNA replication and transcription processes in rapidly dividing cells. This mechanism contributes to their efficacy as anticancer agents .

Antiviral and Antimicrobial Activities

Benzimidazoles have also been studied for their antiviral properties. Compounds derived from this class have demonstrated effectiveness against various viruses by inhibiting viral replication and entry into host cells.

Table 2: Antiviral Activity Overview

Scientific Research Applications

Antiviral Activity

Benzimidazole derivatives, including 1-(benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole, have shown significant antiviral properties against various viral strains:

- HIV : Research indicates that several substituted benzimidazole derivatives act as reverse transcriptase inhibitors. Notably, compounds derived from benzimidazole have demonstrated effective inhibition against HIV strains, with some achieving low effective concentrations (EC50) in the micromolar range .

- Hepatitis Viruses : These compounds have also been evaluated for their activity against hepatitis B and C viruses, showing promising results in inhibiting viral replication .

- Other Viruses : Additional studies have highlighted the effectiveness of benzimidazole derivatives against enteroviruses and herpes simplex virus (HSV), with specific compounds exhibiting notable potency .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various studies:

- Mechanisms of Action : The compound exhibits inhibition of key inflammatory mediators such as COX enzymes and cytokines. In specific assays, it has been shown to reduce inflammation significantly compared to standard anti-inflammatory drugs like diclofenac .

- Case Studies : In experimental models, derivatives of benzimidazole have been reported to achieve up to 97.6% reduction in edema compared to control groups .

Antiulcer Activity

Benzimidazole derivatives are known for their antiulcer properties:

- H+/K+-ATPase Inhibition : Compounds similar to this compound have demonstrated the ability to inhibit gastric acid secretion effectively. This mechanism is critical in the treatment of peptic ulcers .

- Experimental Findings : Studies have shown that certain benzimidazole derivatives significantly reduce ulcer formation in animal models, suggesting their potential as therapeutic agents for ulcer-related conditions .

Summary of Findings

The following table summarizes the key findings regarding the applications of this compound:

| Application | Mechanism of Action | Notable Findings |

|---|---|---|

| Antiviral | Reverse transcriptase inhibition | Effective against HIV and hepatitis viruses |

| Anti-inflammatory | Inhibition of COX enzymes and cytokines | Up to 97.6% reduction in edema in models |

| Antiulcer | H+/K+-ATPase inhibition | Significant reduction in ulcer formation |

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 1-(benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole?

- Methodological Answer : The compound is typically synthesized via condensation reactions. A general approach involves reacting substituted benzimidazole precursors with benzyl halides under basic conditions. For example, 2-phenylbenzimidazole derivatives can be functionalized at the 1-position using benzyl bromide in the presence of NaH or K₂CO₃ in DMF . Nitration at the 6-position is achieved using HNO₃/H₂SO₄, with careful temperature control (0–5°C) to avoid over-nitration. Purification often employs column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the molecular structure of this compound confirmed?

- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic shifts for benzyloxy (~4.8–5.2 ppm for OCH₂Ph) and nitro groups (aromatic deshielding) .

- X-ray diffraction : Single-crystal X-ray analysis (using SHELX or ORTEP-3) resolves bond lengths, angles, and packing interactions. For example, dihedral angles between benzyloxy and benzimidazole rings typically range 6–34° .

- Mass spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What solvents and catalysts optimize its synthesis?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance reactivity in alkylation steps, while ethanol/water mixtures facilitate Schiff base formation in precursor syntheses . Catalysts like SiO₂/CCl₃COOH under ultrasound irradiation improve yields (up to 98%) by enhancing mass transfer and reducing reaction time (2–6 hours) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts in nitration?

- Methodological Answer : Competitive nitration at undesired positions (e.g., 4- or 5-positions) is minimized by:

- Temperature control : Maintaining 0–5°C during HNO₃ addition reduces electrophilic substitution at reactive sites .

- Protecting groups : Temporarily blocking reactive positions (e.g., using acetyl groups) before nitration, followed by deprotection .

- Computational modeling : DFT calculations predict reactive sites based on electron density maps, guiding experimental design .

Q. How do steric and electronic effects influence the compound’s biological activity?

- Methodological Answer :

- Steric effects : Bulky substituents (e.g., 2-phenyl) hinder binding to enzyme active sites, as shown in docking studies with α-glucosidase (PDB: 2ZE0) .

- Electronic effects : The nitro group’s electron-withdrawing nature enhances electrophilic interactions in DNA intercalation assays, as observed in cytotoxicity studies against MCF-7 cells (IC₅₀ = 12.3 µM) .

- Structure-activity relationship (SAR) : Systematic substitution (e.g., replacing benzyloxy with methoxy) and bioassays (MTT, fluorescence polarization) quantify these effects .

Q. What strategies resolve contradictions in spectral data across studies?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent polarity, pH, or impurities. Strategies include:

- Standardized protocols : Repeating synthesis and characterization under identical conditions (e.g., CDCl₃ vs. DMSO-d₆ for NMR) .

- Advanced techniques : 2D NMR (COSY, HSQC) resolves overlapping signals, while XPS validates nitro group oxidation states .

- Collaborative verification : Cross-laboratory reproducibility tests using shared reference samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.